molecular formula C25H30N6O B10937512 1-ethyl-N,3-dimethyl-6-(4-methylphenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-ethyl-N,3-dimethyl-6-(4-methylphenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10937512
M. Wt: 430.5 g/mol
InChI Key: AGZGANWRZCEWOE-UHFFFAOYSA-N
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Description

1-ethyl-N,3-dimethyl-6-(4-methylphenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of 1-ethyl-N,3-dimethyl-6-(4-methylphenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the ethyl, dimethyl, and methylphenyl groups. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-ethyl-N,3-dimethyl-6-(4-methylphenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, such as hydroxyl or carbonyl groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds to single bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-ethyl-N,3-dimethyl-6-(4-methylphenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe to study specific biological pathways.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-ethyl-N,3-dimethyl-6-(4-methylphenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-ethyl-N,3-dimethyl-6-(4-methylphenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can be compared with other similar compounds to highlight its uniqueness Similar compounds may include other pyrazolo[3,4-b]pyridine derivatives with different substituents

Properties

Molecular Formula

C25H30N6O

Molecular Weight

430.5 g/mol

IUPAC Name

1-ethyl-N,3-dimethyl-6-(4-methylphenyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C25H30N6O/c1-8-31-24-23(17(4)28-31)20(13-22(26-24)19-11-9-15(2)10-12-19)25(32)29(6)14-21-16(3)27-30(7)18(21)5/h9-13H,8,14H2,1-7H3

InChI Key

AGZGANWRZCEWOE-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC=C(C=C3)C)C(=O)N(C)CC4=C(N(N=C4C)C)C

Origin of Product

United States

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